2-Nitro-4-(2,2,2-trifluoroethoxy)phenol CAS 1823505-43-6 properties
2-Nitro-4-(2,2,2-trifluoroethoxy)phenol CAS 1823505-43-6 properties
An In-depth Technical Guide to 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol (CAS 1823505-43-6)
Disclaimer: The compound 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol (CAS 1823505-43-6) is a sparsely documented chemical entity in publicly accessible scientific literature and databases. This guide has been constructed by a Senior Application Scientist by synthesizing data from structurally analogous compounds to provide a robust and scientifically grounded overview. All properties and protocols should be treated as informed projections and validated experimentally.
Introduction and Strategic Overview
2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is a substituted nitrophenol derivative. Its structure incorporates three key functional groups that make it a molecule of significant interest in synthetic and medicinal chemistry:
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A Phenolic Hydroxyl Group: Provides a reactive handle for further chemical modification and can participate in hydrogen bonding, influencing solubility and biological interactions.
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An Ortho-Nitro Group: A strong electron-withdrawing group that modulates the acidity of the phenol and activates the aromatic ring for nucleophilic substitution reactions. The nitro group is also a well-established pharmacophore and a precursor to an amine group via reduction.[1][2]
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A Para-trifluoroethoxy Group: This moiety significantly increases lipophilicity and can improve metabolic stability and cell membrane permeability of a parent molecule, making it a valuable feature in drug design.
This compound is best understood as a specialized chemical intermediate or building block, designed for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[3] Its utility lies in the ability to introduce a unique combination of electronic and steric properties into a target scaffold.
Physicochemical and Structural Properties
While direct experimental data for CAS 1823505-43-6 is unavailable, we can project its properties based on its calculated values and data from closely related analogs.
Table 1: Calculated and Analog-Inferred Properties
| Property | Value / Expected Value | Source / Basis |
| Molecular Formula | C₈H₆F₃NO₄ | Calculated |
| Molecular Weight | 237.13 g/mol | Calculated |
| Appearance | Expected to be a yellow to orange solid | Analogy with 2-nitrophenols which are typically light yellow solids[3][4] |
| Boiling Point | > 200 °C (Predicted) | Analogy with similar structures like 2-Nitro-4-(trifluoromethyl)phenol (92-94 °C/12 mmHg) and 4-(2,2,2-Trifluoroethoxy)phenol (~227 °C)[5] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., Ethanol, DMSO, Acetone) and have low solubility in water. | General property of nitrophenols[4] |
| Acidity (pKa) | Expected to be more acidic than phenol (pKa ~9.9) due to the electron-withdrawing nitro group. | Standard physical organic chemistry principles. |
Synthesis Pathway and Methodologies
A validated synthesis for 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is not published. However, based on established methods for analogous compounds, a plausible and robust multi-step synthetic route can be designed.[6][7][8] The most logical approach starts from an appropriately substituted nitroaromatic precursor.
A likely precursor for this synthesis would be 4-chloro-2-nitrophenol . The synthesis would proceed via a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Experimental Protocol: Williamson Ether Synthesis
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-nitrophenol (1 equivalent) and a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
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Base Addition: Add a moderate base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the mixture. The base is crucial for deprotonating the phenolic hydroxyl group, forming a phenoxide which is a much more potent nucleophile.
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Nucleophilic Addition: Add 2,2,2-trifluoroethanol (1.1-1.3 equivalents) to the reaction mixture.
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Heating: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The electron-withdrawing nitro group activates the para position, facilitating the displacement of the chloride by the trifluoroethoxide.
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Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the solvent under reduced pressure to yield the crude product.
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-
Purification: Purify the crude product using column chromatography on silica gel to obtain the final, pure 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol.
Applications in Research and Development
The true value of this molecule is as a strategic intermediate. The nitro group can be readily reduced to an amine, which is a cornerstone functional group for building pharmaceutical libraries.
Potential applications include:
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Scaffold for Bioactive Molecules: The resulting 2-amino-4-(2,2,2-trifluoroethoxy)phenol can be used to synthesize heterocycles (e.g., benzoxazoles), amides, or sulfonamides, which are common motifs in drug candidates.
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Prodrug Development: Aromatic nitro compounds are extensively researched as hypoxia-activated prodrugs for cancer therapy.[9] In the low-oxygen environment of tumors, specific reductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent.[9]
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Agrochemical Synthesis: The combination of a phenol and fluorinated motifs is common in modern herbicides and fungicides.[3]
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for CAS 1823505-43-6. Therefore, a conservative approach based on the hazards of analogous nitrophenols is mandatory.[10][11][12][13]
Core Hazard Profile
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Acute Toxicity: Harmful if swallowed.[12]
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Skin Corrosion/Irritation: Causes skin irritation.[13] Avoid all direct skin contact.
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Eye Damage/Irritation: Causes serious eye irritation or severe eye damage.[10][13]
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Respiratory Irritation: May cause respiratory irritation.[14] Handle only in a chemical fume hood.
Recommended Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only under a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[10][11]
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Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling.[12][13] Do not eat, drink, or smoke in the work area.[11]
Storage and Disposal
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10][13] Store away from strong oxidizing agents.[10]
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Disposal: Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations. Do not let product enter drains.[11][14]
References
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PubChem. 2-Nitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Available at: [Link]
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New Jersey Department of Health. Hazard Summary: 2-Nitrophenol. Available at: [Link]
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Carl ROTH. Safety Data Sheet: 2-Nitrophenol. Available at: [Link]
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Capot Chemical Co., Ltd. Safety Data Sheet: 2-(2,2,2-Trifluoroethoxy)phenol. Available at: [Link]
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Eureka | Patsnap. (2007). Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Available at: [Link]
- Google Patents. (2009). CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
- Google Patents. (2007). CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
-
Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Available at: [Link]
-
NIST Chemistry WebBook. Phenol, 2-nitro-. National Institute of Standards and Technology. Available at: [Link]
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National Center for Biotechnology Information (PMC). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]
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MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available at: [Link]
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SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]
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